rac-methyl (3R,4S)-3,4-dihydroxypyrrolidine-3-carboxylate hydrochloride
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Overview
Description
Rac-methyl (3R,4S)-3,4-dihydroxypyrrolidine-3-carboxylate hydrochloride is an organic compound with significant applications in various fields of scientific research. It is known for its unique stereochemistry and functional groups, which make it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (3R,4S)-3,4-dihydroxypyrrolidine-3-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring.
Esterification: The carboxylate group is introduced via esterification reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Rac-methyl (3R,4S)-3,4-dihydroxypyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Rac-methyl (3R,4S)-3,4-dihydroxypyrrolidine-3-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-methyl (3R,4S)-3,4-dihydroxypyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl groups and carboxylate moiety play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic processes.
Comparison with Similar Compounds
Similar Compounds
Rac-methyl (3R,4S)-3,4-dihydroxypiperidine-4-carboxylate hydrochloride: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.
Rac-methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate hydrochloride: Contains a phenyl group, altering its chemical properties and applications.
Uniqueness
Rac-methyl (3R,4S)-3,4-dihydroxypyrrolidine-3-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity
Properties
CAS No. |
2679949-57-4 |
---|---|
Molecular Formula |
C6H12ClNO4 |
Molecular Weight |
197.6 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.